5-Chloro-4-fluoro-2-hydroxybenzoic acid
Overview
Description
5-Chloro-4-fluoro-2-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a fluorinated benzoic acid building block used as an intermediate for synthesizing liquid crystals and APIs .
Synthesis Analysis
The synthesis of similar compounds involves a ring-opening polymerisation of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide . The synthesis of 2-FLUORO-5-HYDROXYBENZOIC ACID, a similar compound, is from 5-Bromo-2-fluorobenzoic acid .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClFO3 . The InChI code is 1S/C7H4ClFO3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) and the InChI key is DDRJDFULMKUQRV-UHFFFAOYSA-N .Chemical Reactions Analysis
The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesizing mesogens used in liquid crystal . The reaction initiates with a ring-opening polymerisation of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 190.55600 . The exact mass is 189.98300 . The melting point is 200-201°C .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). It enables the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This approach is significant for drug discovery, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications (Křupková et al., 2013).
Plant Disease Resistance
Salicylic acid and its derivatives, including chloro and fluoro substituted compounds, are key in inducing plant defenses against pathogens through a mechanism known as systemic acquired resistance (SAR). The structure-activity relationship of these compounds has been studied, revealing that fluorinated or chlorinated derivatives in specific positions enhance the induction of pathogenesis-related proteins and resistance to tobacco mosaic virus, offering a pathway to develop new plant protection agents (Silverman et al., 2005).
Hydroxyl Radical Prevention
A novel fluorometric method using fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity of phenolic antioxidants. This research is critical for understanding the antioxidant properties of compounds, including derivatives of hydroxybenzoic acid, which could have implications in developing treatments for diseases caused by oxidative stress (Ou et al., 2002).
Crystallographic Studies
Crystal structures of benzoic acid derivatives have been determined using X-ray powder diffraction, providing insights into the nature of intermolecular interactions and the impact of various substitutions on the molecular structure and properties. This research is fundamental for the design of new materials with specific physicochemical properties (Pramanik et al., 2019).
Safety and Hazards
The safety information for similar compounds indicates that they may be harmful by inhalation, in contact with skin, and if swallowed . They may cause serious eye damage and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling these compounds .
Properties
IUPAC Name |
5-chloro-4-fluoro-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJDFULMKUQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622558 | |
Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-52-1 | |
Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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